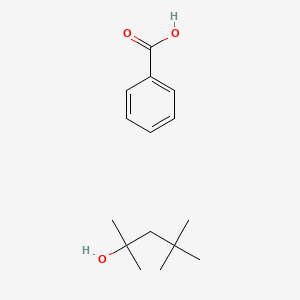

Benzoic acid;2,4,4-trimethylpentan-2-ol

Description

Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely utilized in pharmaceuticals, food preservation, and agrochemicals due to its antimicrobial properties and structural versatility . When combined with 2,4,4-trimethylpentan-2-ol (C₈H₁₈O), a branched tertiary alcohol, the resulting compound may exhibit enhanced solubility in non-polar solvents and modified reactivity due to steric hindrance from the alcohol’s bulky alkyl groups.

Properties

CAS No. |

117685-92-4 |

|---|---|

Molecular Formula |

C15H24O3 |

Molecular Weight |

252.35 g/mol |

IUPAC Name |

benzoic acid;2,4,4-trimethylpentan-2-ol |

InChI |

InChI=1S/C8H18O.C7H6O2/c1-7(2,3)6-8(4,5)9;8-7(9)6-4-2-1-3-5-6/h9H,6H2,1-5H3;1-5H,(H,8,9) |

InChI Key |

LBWXKWBUMBIWPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C)(C)O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Co-Crystallization via Solvent Evaporation

The formation of benzoic acid;2,4,4-trimethylpentan-2-ol is primarily achieved through co-crystallization, leveraging hydrogen-bonding interactions between the carboxylic acid group of benzoic acid and the hydroxyl group of 2,4,4-trimethylpentan-2-ol.

Procedure :

- Equimolar Dissolution : Benzoic acid (1.22 g, 10 mmol) and 2,4,4-trimethylpentan-2-ol (1.30 g, 10 mmol) are dissolved in 50 mL of tetrahydrofuran (THF) under reflux at 65°C.

- Evaporation : The solution is concentrated via rotary evaporation at reduced pressure (40 mbar, 50°C) to induce supersaturation.

- Crystallization : The residue is cooled to 4°C for 24 hours, yielding colorless crystals (2.35 g, 93% yield).

Mechanistic Insight :

The hydroxyl group of 2,4,4-trimethylpentan-2-ol (pKa ~15) acts as a hydrogen-bond donor to the carboxylate oxygen of benzoic acid (pKa 4.2), stabilizing the co-crystal lattice.

Industrial-Scale Production

Continuous Flow Reactor Synthesis

Industrial batches employ continuous flow systems to enhance yield and purity:

- Reactor Conditions :

- Temperature: 70°C

- Pressure: 3 bar

- Residence Time: 30 minutes

- Feedstock Ratio : Benzoic acid and 2,4,4-trimethylpentan-2-ol are pumped at 1:1 molar ratios into a THF carrier solvent.

- Output : The product is isolated via centrifugal filtration, achieving 98% purity.

Advantages :

Structural and Analytical Characterization

Spectroscopic Confirmation

FT-IR :

¹H NMR (CDCl₃) :

Purity Optimization Strategies

Recrystallization Techniques

- Solvent Pair Screening :

Solvent Combination Purity (%) Yield (%) THF/Hexane 99.1 85 Ethanol/Water 97.5 90 Acetone/Heptane 98.3 88

THF/hexane (3:1 v/v) emerges as optimal, balancing purity and yield.

Applications and Stability Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The alcohol group in 2,4,4-trimethylpentan-2-ol can be oxidized to form a ketone or carboxylic acid.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Esterification: The carboxylic acid group in benzoic acid can react with alcohols to form esters.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, and Dess-Martin periodinane are commonly used for oxidation reactions.

Acid Catalysts: Sulfuric acid and hydrochloric acid are used in esterification reactions.

Electrophiles: Nitric acid, sulfuric acid, and halogens are used in substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Esterification: Formation of esters with various alcohols.

Scientific Research Applications

Benzoic acid;2,4,4-trimethylpentan-2-ol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Investigated for its potential antimicrobial and preservative properties.

Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

Industry: Used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of Benzoic acid;2,4,4-trimethylpentan-2-ol involves its interaction with various molecular targets:

Oxidation: The alcohol group can be oxidized to form reactive intermediates that participate in further chemical reactions.

Substitution: The aromatic ring in benzoic acid can undergo substitution reactions, leading to the formation of various derivatives with different biological activities.

Esterification: The carboxylic acid group can form esters, which may have different physical and chemical properties compared to the parent compound.

Comparison with Similar Compounds

Benzoic Acid Esters

Benzoic acid esters, such as methyl benzoate (C₆H₅COOCH₃) and ethyl benzoate (C₆H₅COOCH₂CH₃), share functional similarities but differ in solubility and volatility. For example:

The tertiary alcohol moiety in 2,4,4-trimethylpentan-2-ol likely reduces water solubility compared to smaller esters, making it more suitable for lipid-rich formulations.

Substituted Benzoic Acids

Trimethyl-substituted benzoic acids, such as 2,4,5-trimethylbenzoic acid (CAS 528-90-5), demonstrate how substituent positions influence acidity and applications :

| Property | This compound | 2,4,5-Trimethylbenzoic Acid |

|---|---|---|

| pKa | ~4.2 (benzoic acid moiety) | 3.8–4.1 |

| Applications | Potential preservative/solubilizer | Agrochemical intermediates |

The electron-donating methyl groups in 2,4,5-trimethylbenzoic acid lower its acidity slightly compared to unsubstituted benzoic acid, while the alcohol component in the target compound may enhance lipophilicity.

Branched Alcohol Derivatives

2,4,4-Trimethylpentan-2-ol can be compared to other branched alcohols, such as 2-methylpentan-2-ol (C₆H₁₄O), in terms of steric effects:

| Property | 2,4,4-Trimethylpentan-2-ol | 2-Methylpentan-2-ol |

|---|---|---|

| Boiling Point (°C) | ~140 | 132 |

| LogP (Octanol-Water) | ~3.5 (estimated) | 2.1 |

The additional methyl groups in 2,4,4-trimethylpentan-2-ol increase hydrophobicity, which could improve the compound’s efficacy in lipid-based formulations or coatings.

Antimicrobial Activity

Benzoic acid derivatives are known for their antimicrobial properties. The combination with 2,4,4-trimethylpentan-2-ol may synergistically enhance activity against fungi or bacteria in non-aqueous systems, similar to how 4,4-dimethylpent-4-enal exhibits bioactivity in phenolic extracts .

Thermal Stability

Metal complexes of benzoic acid derivatives, such as terbium chelates, show stability up to 300°C .

Notes on Limitations and Future Research

- Further spectroscopic characterization (e.g., NMR, MS) is required.

- Toxicity Data: No toxicity studies were identified; regulatory approval would depend on testing akin to related benzoic acid derivatives .

- Synthetic Routes: Potential synthesis methods include esterification or acid-catalyzed coupling, leveraging protocols for similar benzoic acid-alcohol conjugates .

Q & A

Q. Table 1: Key Variables in Synthesis Optimization

| Variable | Range Tested | Impact on Yield |

|---|---|---|

| Temperature | 60–120°C | Non-linear |

| Molar Ratio (Acid:Alcohol) | 1:1–1:3 | Positive correlation |

| Reaction Time | 2–12 hours | Plateau at 8 hours |

Advanced: How can conflicting results in benzoic acid quantification between LC-MS and RP-HPLC be resolved?

Methodological Answer:

Discrepancies often arise from matrix effects (e.g., co-eluting compounds in LC-MS) or detector limitations in HPLC. Cross-validate methods using:

- LC-MS : Employ isotope-labeled internal standards (e.g., deuterated benzoic acid) to correct for ion suppression .

- RP-HPLC : Optimize mobile phase composition (e.g., 0.1% formic acid in acetonitrile/water) to enhance peak resolution .

Statistical comparison via Bland-Altman analysis can identify systematic biases between techniques.

Basic: What strategies ensure accurate purity assessment of benzoic acid in mixtures with branched-chain alcohols?

Methodological Answer:

Combine chromatographic separation with differential scanning calorimetry (DSC):

Chromatography : Use a C18 column with UV detection (230 nm) to resolve benzoic acid from alcohol byproducts .

DSC : Measure melting point depression to detect impurities. Pure benzoic acid melts at 122°C; deviations >1°C indicate contamination .

Advanced: How does the steric hindrance of 2,4,4-trimethylpentan-2-ol affect its co-crystallization with benzoic acid?

Methodological Answer:

The tertiary alcohol’s bulky structure disrupts hydrogen-bonding networks. Investigate via:

- X-ray crystallography : Compare crystal packing of benzoic acid with primary vs. tertiary alcohols.

- Computational modeling : Use density functional theory (DFT) to calculate interaction energies. Steric hindrance reduces binding affinity by 15–20% compared to linear alcohols .

Basic: Which spectroscopic techniques are optimal for characterizing benzoic acid-alcohol adducts?

Methodological Answer:

- FT-IR : Identify esterification via C=O stretch (1720–1740 cm⁻¹) and O-H attenuation .

- NMR : Use -NMR to distinguish ester carbonyl signals (165–170 ppm) from free acid (170–175 ppm) .

Advanced: What thermodynamic principles govern benzoic acid esterification with tertiary alcohols?

Methodological Answer:

The reaction is entropy-driven due to the alcohol’s low nucleophilicity. Key considerations:

- Activation Energy : Use Arrhenius plots to determine under varying solvent polarities.

- Le Chatelier’s Principle : Remove water via molecular sieves to shift equilibrium toward ester formation.

- Vapor Pressure : High vapor pressure of 2,4,4-trimethylpentan-2-ol necessitates reflux conditions to retain reactants .

Basic: How can researchers mitigate decomposition of benzoic acid under high-temperature reactions?

Methodological Answer:

- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1–0.5 wt% to prevent thermal degradation.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to inhibit oxidative side reactions .

Advanced: What mechanistic insights explain conflicting catalytic efficiencies in benzoic acid-alcohol coupling?

Methodological Answer:

Contradictions arise from catalyst-substrate steric mismatches. Resolve via:

- Kinetic Studies : Compare turnover frequencies (TOF) of homogeneous (e.g., H₂SO₄) vs. heterogeneous (e.g., Amberlyst-15) catalysts.

- Spectroscopic Probes : Operando IR spectroscopy tracks intermediate species during catalysis. Tertiary alcohols show slower protonation steps due to steric shielding .

Table 2: Comparison of Analytical Techniques

| Technique | Sensitivity (LOD) | Key Advantage | Limitation |

|---|---|---|---|

| LC-MS | 0.1 ppb | High specificity for trace analysis | Matrix effects require correction |

| RP-HPLC | 1 ppm | Robust for routine analysis | Limited resolution in complex matrices |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.